4-bromo-N-cyclopropylbenzenesulfonamide

Lipophilicity Drug Design Physicochemical Properties

Researchers requiring para-halogenated sulfonamide building blocks face a critical choice: the bromo analog's superior C-Br oxidative addition kinetics enable efficient Suzuki, Heck & Buchwald-Hartwig couplings under mild conditions versus chloro/fluoro analogs. • Enables rapid parallel library synthesis via Pd-catalyzed cross-coupling • Bromine anomalous scattering supports SAD/MAD phasing for protein-ligand crystallography • LogP 3.36 favors CNS-penetrant probe design (ΔLogP ≈ 1.5 vs. chloro analog) Supplied at 98% purity with batch-specific NMR, HPLC, and GC documentation.

Molecular Formula C9H10BrNO2S
Molecular Weight 276.15 g/mol
CAS No. 331950-30-2
Cat. No. B1361870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-cyclopropylbenzenesulfonamide
CAS331950-30-2
Molecular FormulaC9H10BrNO2S
Molecular Weight276.15 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H10BrNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2
InChIKeyNSAVNBOCCCUKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-cyclopropylbenzenesulfonamide: Identity & Supplier Landscape


4-Bromo-N-cyclopropylbenzenesulfonamide (CAS 331950-30-2) is a para-brominated aryl sulfonamide featuring an N-cyclopropyl substituent, with molecular formula C₉H₁₀BrNO₂S and a molecular weight of 276.15 g/mol . It is typically supplied as a crystalline solid with purity specifications ranging from 95% to 98%, and vendors routinely provide batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound is primarily positioned as a synthetic building block in medicinal chemistry and chemical biology, where the para-bromo substituent serves as a versatile reactive handle for downstream functionalization via cross-coupling chemistry .

4-Bromo-N-cyclopropylbenzenesulfonamide: Irreplaceable vs. Analogs


The four para-halogenated N-cyclopropylbenzenesulfonamide analogs (bromo, chloro, fluoro, and the unsubstituted parent) are not interchangeable building blocks. The identity of the para-substituent fundamentally determines the compound's physicochemical properties—particularly lipophilicity and electronic character—and dictates the available downstream reaction pathways [1]. For instance, the bromo derivative provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald–Hartwig) that the chloro and fluoro analogs engage with markedly lower efficiency, while the unsubstituted parent lacks a halogen handle entirely [2]. Furthermore, the bromine atom uniquely enables X-ray crystallographic phasing via anomalous scattering (SAD/MAD), a capability that none of the lighter halogen or hydrogen analogs can match [3]. These compound-specific properties have direct consequences for synthetic route design, biophysical assay development, and the choice of a lead scaffold in medicinal chemistry programs.

4-Bromo-N-cyclopropylbenzenesulfonamide: Key Differentiators


Lipophilicity Differentiation: Bromine vs. Chlorine & Fluorine

The predicted LogP of 4-bromo-N-cyclopropylbenzenesulfonamide is 3.36, which is substantially higher than that of its 4-chloro (LogP 1.87) and 4-fluoro (LogP 2.74) analogs [1]. This difference of approximately 1.5 log units relative to the chloro analog corresponds to a roughly 30-fold increase in octanol–water partition coefficient, indicating significantly greater lipophilicity. In the context of medicinal chemistry, higher lipophilicity is often correlated with enhanced passive membrane permeability and blood–brain barrier penetration, though it may also increase plasma protein binding and metabolic liability. The bromo analog thus offers a distinct physicochemical profile for programs requiring high-logP building blocks for CNS-targeted or intracellular-targeted probe design.

Lipophilicity Drug Design Physicochemical Properties

Cross-Coupling Reactivity: Aryl Bromide vs. Chloride

The para-bromo substituent on 4-bromo-N-cyclopropylbenzenesulfonamide serves as a privileged reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck, Buchwald–Hartwig, Sonogashira). It is well-established that oxidative addition of Pd(0) into the C–Br bond is significantly faster than into the C–Cl bond, enabling milder reaction conditions, lower catalyst loadings, and broader substrate scope [1][2]. In many reported systems, aryl bromides undergo quantitative conversion under conditions where the corresponding aryl chlorides remain largely unreacted, a limitation that can derail synthetic campaigns reliant on the chloro analog. The 4-bromo derivative thus provides a more robust and general entry point for constructing complex biaryl and alkynyl architectures from the sulfonamide scaffold.

Cross-Coupling C–C Bond Formation Synthetic Utility

X-Ray Phasing: Bromine Anomalous Scattering

Bromine is a well-established heavy atom for experimental phasing in macromolecular X-ray crystallography via single- or multi-wavelength anomalous dispersion (SAD/MAD). The K absorption edge of bromine (λ = 0.92 Å) lies within the accessible energy range of most synchrotron beamlines, and the anomalous scattering signal is sufficiently strong to enable de novo phase determination for protein–ligand complexes [1][2]. In contrast, chlorine and fluorine provide negligible anomalous signal at standard X-ray wavelengths, and hydrogen has no anomalous scattering contribution. Incorporation of 4-bromo-N-cyclopropylbenzenesulfonamide into a protein crystal—either by soaking or co-crystallization—thus yields a derivatized crystal amenable to experimental phasing, a key capability that its chloro, fluoro, and unsubstituted analogs cannot provide.

Structural Biology X-ray Crystallography Experimental Phasing

Physical Property Differentiation from Chloro Analog

4-Bromo-N-cyclopropylbenzenesulfonamide has a molecular weight of 276.15 g/mol and a reported melting point of 110–112 °C, with a predicted boiling point of 373.2 °C at 760 mmHg [1]. In comparison, the 4-chloro analog has a molecular weight of 231.70 g/mol and lacks a well-defined melting point in most vendor databases (reported as N/A), suggesting different crystalline behavior . The 44.45 g/mol mass difference arises from the replacement of chlorine (atomic weight 35.45) with bromine (atomic weight 79.90), and this translates to a higher density (predicted 1.7 g/cm³ for the bromo compound) and potentially more favorable crystallinity for solid-form screening. The bromo compound is also the heaviest among the common halogen-substituted N-cyclopropylbenzenesulfonamides, which may be advantageous in applications requiring mass-based detection (e.g., mass spectrometry quantification or gravimetric dosing).

Physical Properties Crystallinity Handling

4-Bromo-N-cyclopropylbenzenesulfonamide: Application Scenarios


Cross-Coupling for Library Synthesis

The para-bromo substituent enables efficient Suzuki–Miyaura, Heck, and Buchwald–Hartwig couplings for rapid diversification of the sulfonamide scaffold. The superior oxidative addition kinetics of the C–Br bond relative to C–Cl (as established in Section 3) mean that the bromo derivative is the halogenated building block of choice when planning parallel library synthesis. Using the bromo compound, chemists can access a broad array of biaryl, styrenyl, and aminophenyl derivatives under mild conditions, while the chloro analog would require more forcing conditions and may fail with electron-rich or sterically hindered coupling partners [1].

Co-Crystallization and Experimental Phasing

For protein–ligand co-crystallization studies, 4-bromo-N-cyclopropylbenzenesulfonamide serves both as a probe molecule and as an intrinsic heavy-atom derivative. The strong anomalous scattering signal of bromine at synchrotron wavelengths (K-edge at 0.92 Å) enables de novo SAD or MAD phasing of the protein–ligand complex, eliminating the need for selenomethionine labeling or exogenous heavy-atom soaking. This dual-purpose utility—probe plus phasing tool—is unique to the bromo analog and is not achievable with chloro, fluoro, or unsubstituted N-cyclopropylbenzenesulfonamides (Section 3) [2][3].

CNS-Targeted Probe Design

The LogP of 3.36 (versus 1.87 for the chloro analog) positions 4-bromo-N-cyclopropylbenzenesulfonamide as a more lipophilic scaffold suitable for CNS-penetrant probe design. In programs where passive blood–brain barrier permeability is desired, the bromo analog's higher lipophilicity increases the probability of achieving brain exposure, a critical parameter in CNS drug discovery. This quantitative LogP advantage (ΔLogP ≈ 1.5 vs. chloro) directly informs building block selection when designing focused libraries for neurological targets (Section 3) [4].

Mass Spectrometry Internal Standards

The higher molecular weight (276.15 g/mol) and distinct isotopic pattern of bromine (¹:¹ ratio of ⁷⁹Br:⁸¹Br) make the compound an excellent internal standard for LC-MS/MS quantification of sulfonamide-containing analytes. The bromine isotopic signature provides unambiguous identification in complex biological matrices, while the higher mass reduces interference from low-molecular-weight matrix components. The well-characterized melting point (110–112 °C) further supports its use as a reference standard for purity calibration by DSC or melting point apparatus (Section 3) [5].

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